N-[4-(4-acetamido-4-phenylpiperidin-1-yl)-2-(3,4-dichlorophenyl)butyl]-N-methylbenzamide
CAS No.: 159125-41-4
Cat. No.: VC21128517
Molecular Formula: C31H35Cl2N3O2
Molecular Weight: 552.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 159125-41-4 |
|---|---|
| Molecular Formula | C31H35Cl2N3O2 |
| Molecular Weight | 552.5 g/mol |
| IUPAC Name | N-[4-(4-acetamido-4-phenylpiperidin-1-yl)-2-(3,4-dichlorophenyl)butyl]-N-methylbenzamide |
| Standard InChI | InChI=1S/C31H35Cl2N3O2/c1-23(37)34-31(27-11-7-4-8-12-27)16-19-36(20-17-31)18-15-26(25-13-14-28(32)29(33)21-25)22-35(2)30(38)24-9-5-3-6-10-24/h3-14,21,26H,15-20,22H2,1-2H3,(H,34,37) |
| Standard InChI Key | PGKXDIMONUAMFR-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1(CCN(CC1)CCC(CN(C)C(=O)C2=CC=CC=C2)C3=CC(=C(C=C3)Cl)Cl)C4=CC=CC=C4 |
| Canonical SMILES | CC(=O)NC1(CCN(CC1)CCC(CN(C)C(=O)C2=CC=CC=C2)C3=CC(=C(C=C3)Cl)Cl)C4=CC=CC=C4 |
Introduction
N-[4-(4-acetamido-4-phenylpiperidin-1-yl)-2-(3,4-dichlorophenyl)butyl]-N-methylbenzamide is a complex organic compound with a molecular formula of C31H35Cl2N3O2. This compound is often associated with biological activities, particularly in the context of neurokinin receptors, which play significant roles in various physiological processes.
Biological Activity
This compound is noted for its potential interaction with neurokinin receptors, particularly as a neurokinin-2 (NK₂) receptor antagonist. Neurokinin receptors are involved in various physiological processes, including pain transmission and immune responses .
Research Findings
Research on benzamide derivatives, including those with similar structures to N-[4-(4-acetamido-4-phenylpiperidin-1-yl)-2-(3,4-dichlorophenyl)butyl]-N-methylbenzamide, has shown promising results in pharmacological applications. For instance, benzamides have been explored as antitumor agents and as inhibitors for specific kinases .
Synthesis and Characterization
The synthesis of benzamide derivatives typically involves amide bond formation between a benzoyl chloride and an amine. Characterization techniques such as FTIR, NMR, and X-ray diffraction are commonly used to confirm the structure of these compounds .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume